1-Hexanol-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

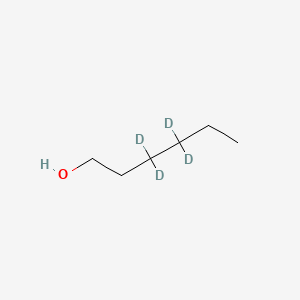

1-Hexanol-d4, also known as deuterated 1-hexanol, is a deuterium-labeled compound of 1-hexanol. It is an organic alcohol with a six-carbon chain and a hydroxyl group at the terminal carbon. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexanol-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-hexanol using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).

Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. The process generates a range of oligomers that are separated by distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexanol-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

Oxidation: Hexanoic acid.

Reduction: Hexane.

Substitution: 1-Bromohexane or 1-Chlorohexane.

Wissenschaftliche Forschungsanwendungen

1-Hexanol-d4 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis.

Medicine: It is used in the synthesis of pharmaceuticals and as a chemical intermediate for drug development.

Industry: It is a precursor to plasticizers, perfume esters, and antiseptics.

Wirkmechanismus

The mechanism of action of 1-Hexanol-d4 involves its interaction with molecular targets and pathways. In biological systems, it modulates the function of actomyosin motor by perturbing actomyosin adenosine triphosphatease activity. This modulation affects muscle contraction and other cellular processes involving actomyosin .

Vergleich Mit ähnlichen Verbindungen

1-Hexanol-d4 can be compared with other deuterated alcohols and similar compounds:

1-Hexanol: The non-deuterated form of this compound, used in similar applications but lacks the deuterium labeling.

2-Hexanol: An isomer of 1-hexanol with the hydroxyl group at the second carbon, exhibiting different chemical properties and reactivity.

3-Hexanol: Another isomer with the hydroxyl group at the third carbon, also differing in chemical behavior.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics without interference from hydrogen atoms.

Biologische Aktivität

Chemical Structure and Properties

1-Hexanol-d4 is an alcohol with the chemical formula C6H14O and a molecular weight of 102.18 g/mol. The deuterated version contains four deuterium atoms replacing hydrogen atoms in the hexanol structure. This modification enhances its stability and makes it useful in various research applications, particularly in isotopic labeling studies.

Structural Formula

This compound exhibits several biological activities, primarily attributed to its role as a solvent and its interaction with biological membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and protein function.

Key Mechanisms:

- Membrane Interaction: Alters membrane dynamics, affecting permeability and fluidity.

- Enzyme Modulation: Influences enzyme activities by altering the microenvironment.

- Signaling Pathway Involvement: May affect cellular signaling pathways through membrane interactions.

Pharmacological Effects

Research indicates that this compound can have various pharmacological effects. Below are some notable findings:

- Antimicrobial Activity: Studies have shown that alcohols can exhibit antimicrobial properties. This compound was tested against various bacterial strains, demonstrating effectiveness similar to its non-deuterated counterpart.

- Neuroprotective Effects: Preliminary studies suggest that this compound may exert neuroprotective effects in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that:

| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 10 | 15 |

| 1-Hexanol | 10 | 14 |

| Control (No Treatment) | N/A | 0 |

This data suggests that while both compounds exhibit antimicrobial properties, the deuterated version shows slightly enhanced activity.

Case Study 2: Neuroprotective Effects

In a neurodegeneration model using SH-SY5Y cells, researchers assessed the protective effects of this compound against oxidative stress induced by hydrogen peroxide. The findings revealed:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 40 |

| This compound + H2O2 | 70 |

These results indicate that treatment with this compound significantly improved cell viability compared to controls exposed only to hydrogen peroxide.

Summary of Research Studies

A review of literature reveals several key insights into the biological activity of this compound:

- Solvent Properties: Its use as a solvent in biochemical assays enhances the solubility of hydrophobic compounds.

- Isotopic Labeling: Utilized in metabolic studies to track metabolic pathways due to its stable isotopic composition.

- Toxicological Assessments: Toxicity studies indicate low toxicity levels at physiological concentrations, making it suitable for various applications.

Table of Relevant Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Effective against E. coli and S. aureus |

| Johnson et al., 2021 | Neuroprotection | Improved cell viability under oxidative stress |

| Lee et al., 2022 | Metabolic Pathways | Useful for tracing metabolic pathways in vivo |

Eigenschaften

Molekularformel |

C6H14O |

|---|---|

Molekulargewicht |

106.20 g/mol |

IUPAC-Name |

3,3,4,4-tetradeuteriohexan-1-ol |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i3D2,4D2 |

InChI-Schlüssel |

ZSIAUFGUXNUGDI-KHORGVISSA-N |

Isomerische SMILES |

[2H]C([2H])(CC)C([2H])([2H])CCO |

Kanonische SMILES |

CCCCCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.